1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that belongs to the class of pyrazolo-pyridines. This compound is of significant interest due to its potential pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 199.25 g/mol. It is often studied for its applications in medicinal chemistry and its role as an intermediate in the synthesis of other pharmaceutical agents, particularly anticoagulants like Apixaban .
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is derived from the broader category of pyrazolo compounds, which are characterized by a five-membered ring containing two nitrogen atoms. The hydrochloride salt form indicates that it is often used in a more stable and soluble form for various applications .
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aryl and heterocyclic precursors under acidic or basic conditions.
The synthesis may employ methods such as:
For example, one synthetic route involves starting from 4-phenyl-3-methyl-6-pyrazolones and subjecting them to cyclization with appropriate reagents under controlled temperatures and pressures .
The molecular structure of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine features:
Key structural data include:
The compound can participate in various chemical reactions typical for heterocycles:
Specific reactions may include:
The mechanism by which 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exerts its biological effects involves interactions at the molecular level with specific targets in biological systems.
Research indicates that compounds within this class may act on certain receptors or enzymes involved in coagulation pathways. For instance:
Further studies are required to elucidate the precise receptor interactions and downstream effects on cellular signaling pathways.
Relevant safety data indicate potential hazards such as skin irritation or respiratory issues upon exposure .
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride finds applications primarily in:
Its unique structure allows for further modifications that can enhance efficacy or reduce side effects in drug formulations .
The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine relies on strategically fused heterocyclic ring construction. The dominant pathway employs piperidin-4-one as a pivotal starting material, leveraging its inherent carbonyl group and secondary amine functionality for sequential ring formation. A five-step synthetic sequence is typically employed: (1) Protection of the piperidinone nitrogen; (2) Knoevenagel condensation with an aryl aldehyde (e.g., benzaldehyde) to introduce the C4 exocyclic double bond; (3) Michael addition using hydrazine monohydrate to form the pyrazole ring; (4) Selective deprotection; and (5) Final functionalization at N5 [4] [8]. This route capitalizes on the electrophilicity of the α,β-unsaturated intermediate generated during condensation, allowing nucleophilic attack by hydrazine to regioselectively form the N1-phenyl-substituted pyrazole ring. Critical optimization involves controlling condensation temperature (typically 0-5°C) and strict anhydrous conditions during imine formation to suppress by-products like succinimide derivatives [4]. Alternative routes starting from pre-formed pyrazole precursors exist but face challenges in regiocontrol during pyridine ring fusion, making the piperidinone route industrially preferred [6].
Sodium borohydride (NaBH₄) serves a critical role in reducing key intermediates, notably converting enamine or iminium species generated during cyclization into saturated heterocyclic structures essential for the target scaffold. Optimization studies reveal that stoichiometric control is paramount: A 1.2-1.5 molar equivalence of NaBH₄ in ethanol/THF (3:1 v/v) at 0-5°C achieves >95% conversion of the unsaturated precursor (e.g., 1-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-yl)(phenyl)methanone) to the corresponding 4,5,6,7-tetrahydro derivative within 30 minutes [8]. Excess borohydride (>2 eq.) leads to over-reduction and tar formation, reducing yields to <60%. Temperature moderation is equally critical; reactions exceeding 20°C promote borohydride decomposition and hydrogen gas evolution, posing safety risks and reducing reaction efficiency. Post-reduction, careful quenching with saturated ammonium chloride followed by extraction with dichloromethane isolates the crude tertiary amine intermediate in >85% yield before subsequent deprotection or salt formation [4] [8].
Catalytic hydrogenation is indispensable for two key steps: removal of N-protecting groups (typically benzyl or Cbz) and saturation of residual unsaturation. For N-debenzylation of intermediates like 1-benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, 10% Pd/C (5-10 wt%) under 40-50 psi H₂ in ethanol at 50°C achieves quantitative conversion within 4-6 hours [8]. Catalyst loading below 5 wt% significantly prolongs reaction times (>24 h), while temperatures >60°C promote desulfurization side reactions if thiophene-derived solvents are present. Following deprotection, the free base is converted to the stable dihydrochloride salt via treatment with anhydrous HCl in diethyl ether or 2M HCl in isopropanol. Isolation involves precipitation, filtration, and thorough washing with cold ether to remove residual acids, yielding a crystalline solid with >99% purity (HPLC). Crucially, substituting Pd/C with PtO₂ (Adams catalyst) under similar conditions offers comparable efficiency but higher cost, making Pd/C the economically favored catalyst for multigram syntheses [4] [8].
Solvent polarity significantly impacts reaction rates and purity in the critical cyclization and reduction steps. Kinetic profiling demonstrates that THF/water mixtures (4:1 v/v) optimize the hydrazine-mediated pyrazole ring closure, achieving >90% conversion in 2 hours at 60°C, whereas neat conditions or DMF require >8 hours for completion [4]. Water facilitates hydrazine solubility and proton transfer during cyclization. For NaBH₄ reductions, ethanol outperforms methanol by minimizing borate ester formation, which complicates workup. Large-scale processes (>100g) demand meticulous temperature control: Exothermic reductions necessitate jacketed reactors maintaining 0-5°C to prevent runaway reactions.
Table 1: Solvent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent System | Temperature | Reaction Time | Yield |
---|---|---|---|---|
Pyrazole Cyclization | THF/H₂O (4:1 v/v) | 60°C | 2 hours | >90% |
NaBH₄ Reduction | Ethanol/THF (3:1 v/v) | 0-5°C | 0.5 hours | >95% |
Catalytic Debenzylation | Ethanol | 50°C | 4-6 hours | >98% |
Salt Formation | Et₂O/IPA (HCl gas) | 0-5°C | 1 hour | >95% |
Post-reaction processing is streamlined using extractive workups (aqueous sodium bicarbonate washes to remove acids followed by brine for phase separation) and crystallization from acetonitrile/MTBE for the final dihydrochloride, ensuring particle size control crucial for filtration efficiency. Solvent recovery via distillation achieves >80% recycling, enhancing process sustainability [4] [8].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: